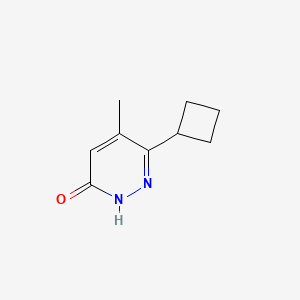

6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one

Description

Properties

IUPAC Name |

3-cyclobutyl-4-methyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-5-8(12)10-11-9(6)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZRHMIKTXTZBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NN=C1C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one (CAS No. 1933672-03-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

The synthesis of 6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one typically involves cyclization reactions that create the dihydropyridazine ring structure. The compound's structure can be represented as follows:

The biological activity of 6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one is believed to be mediated through various mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and affecting metabolic pathways.

- Receptor Modulation : It can bind to various receptors, altering cellular signaling and leading to physiological changes.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains.

Antimicrobial Properties

Recent studies have demonstrated that 6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one possesses significant antimicrobial activity. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:

| Microorganism | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Micrococcus luteus | 0.83 |

| Candida albicans | 0.83 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In cytotoxicity assays conducted on human cell lines (HaCat and BALB/c 3T3), the compound exhibited varying levels of toxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HaCat (human epidermal keratinocytes) | >100 |

| BALB/c 3T3 (murine fibroblasts) | >100 |

These findings indicate that while the compound is effective against certain pathogens, it shows low toxicity towards normal human cells, which is a desirable trait for therapeutic agents.

Case Studies

- Study on Antimicrobial Efficacy : A study published in MDPI evaluated various derivatives of pyridazine compounds, including 6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one. The research highlighted its potent inhibitory effects against clinical strains of bacteria and fungi, emphasizing its potential use in treating infections caused by resistant strains .

- Molecular Docking Studies : Computational studies have shown that 6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one binds effectively to target proteins such as MurD and DNA gyrase. The binding energies were comparable to established antibiotics like ciprofloxacin, indicating a similar mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyridazinone ring significantly alter melting points, solubility, and crystal packing. For example:

- 5-Iodo-2,3-dihydropyridazin-3-one (melting point: 147–148°C) has a heavy iodine atom at position 5, which increases molecular weight (221.98 g/mol) and polarizability.

- 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one () introduces electron-withdrawing chlorine atoms and a lipophilic 4-methylphenyl group, likely reducing solubility in polar solvents.

- 6-(Benzimidazol-2-yl)-2,3-dihydropyridazin-3-one () exhibits near-planar geometry between the pyridazinone and benzimidazole moieties (interplanar angle: 3.69°), facilitating strong hydrogen bonds (N–H···O) that stabilize its crystal lattice.

Data Tables

Table 1. Comparative Analysis of Dihydropyridazinone Derivatives

Table 2. Hydrogen Bonding in Crystal Structures

Research Implications

- Drug Design : The cyclobutyl group in 6-cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one may offer a balance between steric bulk and lipophilicity, optimizing pharmacokinetic profiles compared to halogenated or aryl-substituted analogs.

- Material Science : Planar analogs like the benzimidazole derivative () could inspire co-crystal engineering for improved stability, while steric hindrance from cyclobutyl groups might be exploited in designing porous materials.

Further studies should prioritize synthesizing the target compound and evaluating its biological activity, crystallization behavior, and synthetic scalability.

Preparation Methods

Hydrazine Condensation Route

A common synthetic route to dihydropyridazinones involves the condensation of substituted hydrazines with 1,3-dicarbonyl compounds. For 6-cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one:

- A 5-methyl substituted 1,3-dicarbonyl compound (such as acetylacetone derivative) is reacted with hydrazine hydrate or substituted hydrazines.

- The cyclobutyl group can be introduced either before ring closure by using cyclobutyl-substituted diketones or after ring formation by selective alkylation.

This approach is supported by literature on related pyridazinone derivatives, where hydrazine condensation is a foundational step in ring formation.

Photocatalytic Cross-Coupling Method

Recent advances in photocatalytic cross-coupling provide a modern and efficient method for Csp2-Csp3 bond formation, which is applicable for introducing cyclobutyl groups onto heteroaryl systems:

- Nickel/photoredox dual catalysis enables coupling of alkyl trifluoroborates (such as cyclobutyl trifluoroborate) with aryl or heteroaryl bromides.

- Optimal conditions include using Ni(dtbbpy)Br2 as the catalyst, iridium-based photocatalysts (e.g., [Ir(dF(CF3)ppy)2(bpy)]PF6), and bases like 2,6-lutidine in solvents such as dioxane or THF.

- Light sources in the blue to purple LED range (400-470 nm) facilitate the reaction under mild conditions with good yields.

- This method allows late-stage functionalization and is suitable for library synthesis of pyridazinone derivatives.

Alkylation of Pyridazinone Intermediates

- Alkylation of the pyridazinone nitrogen or carbon centers using cyclobutyl halides or cyclobutyl organometallic reagents can also be employed.

- Careful control of reaction conditions is necessary to avoid over-alkylation or ring opening.

- This method is less commonly used due to potential side reactions but remains a viable route in specific synthetic schemes.

Research Findings and Data Summary

Detailed Notes on Photocatalytic Cross-Coupling (Modern Method)

- Catalyst System: Ni(dtbbpy)Br2 (3 mol %) combined with iridium-based photocatalyst (2 mol %) is preferred for efficient cross-coupling.

- Solvent: Dioxane or THF with small co-solvent amounts of MeCN enhances solubility and reaction rates.

- Base: 2,6-Lutidine or Cs2CO3 improves reaction efficiency.

- Light Source: Purple LEDs (415 nm) yield the highest conversion rates, with blue LEDs (470 nm) as an alternative.

- Reaction Concentration: Approximately 0.05 M to maintain trifluoroborate solubility and light penetration.

- Stirring: Vigorous stirring (750+ RPM) ensures homogeneity.

- Substrate Scope: Cyclobutyl trifluoroborate shows high conversion, making it an excellent alkylating agent for the pyridazinone core.

Summary and Outlook

The preparation of 6-cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one is effectively achieved through classical hydrazine condensation routes and modern photocatalytic cross-coupling techniques. The latter offers a versatile, mild, and scalable approach suited for medicinal chemistry applications and rapid synthesis of analog libraries. Alkylation methods remain supplementary due to their lower selectivity and potential side reactions.

Further optimization of photocatalytic conditions and exploration of alternative catalysts could enhance yields and broaden substrate scope, facilitating the development of this compound for pharmaceutical research and therapeutic uses.

Q & A

Q. What synthetic methodologies are recommended for the lab-scale preparation of 6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one, and how can yield optimization be systematically approached?

Methodological Answer: A stepwise synthesis approach is typically employed, starting with cyclobutyl-group incorporation via nucleophilic substitution or cycloaddition reactions. For yield optimization, utilize factorial design of experiments (DoE) to evaluate parameters like temperature, solvent polarity, and catalyst loading. For example, a 2<sup>k</sup> factorial design can identify critical interactions between variables, reducing the number of trials while maximizing yield . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is recommended for isolating high-purity product .

Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use <sup>1</sup>H and <sup>13</sup>C NMR to verify cyclobutyl and methyl substituents. Compare chemical shifts with density functional theory (DFT)-predicted values for validation .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 220–260 nm) to assess purity (>95% by area normalization) .

- Mass Spectrometry (MS): High-resolution ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 193.1234) .

Advanced Research Questions

Q. How can computational chemistry be integrated into experimental workflows to optimize reaction pathways for this compound?

Methodological Answer: Adopt a quantum chemistry-guided workflow to predict transition states and intermediates. For example:

Use DFT (B3LYP/6-31G*) to model cyclobutyl ring strain and its impact on reaction kinetics.

Apply reaction path search algorithms (e.g., GRRM or AFIR) to identify low-energy pathways for dihydropyridazinone ring formation .

Validate predictions with kinetic studies (e.g., in situ IR monitoring) to correlate theoretical and experimental activation energies.

This approach reduces trial-and-error experimentation and accelerates reaction optimization .

Q. What strategies are recommended for resolving contradictions in pharmacological activity data across different studies?

Methodological Answer:

- Meta-Analysis of Structure-Activity Relationships (SAR): Systematically compare substituent effects (e.g., cyclobutyl vs. phenyl groups) on target binding using molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations .

- Experimental Validation: Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase inhibition studies) to isolate confounding variables. Use ANOVA to assess inter-study variability .

Q. How can reactor design and process control improve the scalability of synthesizing this compound?

Methodological Answer: For continuous-flow synthesis:

- Design a microreactor system with temperature-controlled zones (20–80°C) to enhance heat transfer during exothermic steps (e.g., cyclization).

- Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progression and adjust residence times dynamically .

Batch processes benefit from jacketed glass reactors with overhead stirring (500–1000 rpm) to ensure homogeneity during cyclobutyl-group addition .

Methodological Design and Data Analysis

Q. What statistical approaches are critical for analyzing the stability of 6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Use an Arrhenius model to predict degradation rates at 25°C based on data from elevated temperatures (40°C, 60°C). Monitor hydrolysis via HPLC and apply linear regression to estimate shelf life .

- Degradation Pathway Identification: Combine LC-MS/MS with multivariate analysis (e.g., PCA) to correlate degradation products (e.g., ring-opened derivatives) with humidity or pH .

Q. How can interdisciplinary approaches (e.g., chemical biology) elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Chemical Proteomics: Use photoaffinity labeling with a biotin-tagged analog to isolate target proteins from cell lysates. Validate binding via Western blot or SPR .

- Metabolomic Profiling: Apply <sup>13</sup>C-labeled compound tracing in cell cultures to map metabolic flux changes (e.g., TCA cycle inhibition) via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.